N-(3-cyano-4,5-dimethylthiophen-2-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiophene and pyrazole intermediates, followed by their coupling to form the final compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-(3-cyano-4,5-dimethylthiophen-2-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to N-(3-cyano-4,5-dimethylthiophen-2-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide include:
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethylpyrazole-3-carboxamide
These compounds share similar structural features but differ in specific functional groups or substituents, which can affect their chemical properties and applications.
Properties
Molecular Formula |
C20H18N6O2S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N6O2S/c1-5-26-7-6-15(24-26)16-8-13(17-11(3)25-28-19(17)22-16)18(27)23-20-14(9-21)10(2)12(4)29-20/h6-8H,5H2,1-4H3,(H,23,27) |
InChI Key |
SPNMICGBNCXNDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C#N |
Origin of Product |
United States |
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